molecular formula C14H14F3N3OS2 B2965785 N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391875-94-8

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2965785
CAS No.: 391875-94-8
M. Wt: 361.4
InChI Key: VGTQTVZVVTURQH-UHFFFAOYSA-N
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Description

“N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a trifluoromethyl group, a benzamide group, and a thiadiazole group . Trifluoromethyl groups are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Benzamides are a class of compounds containing a benzene ring and an amide group. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The trifluoromethyl group would likely contribute to the compound’s overall polarity and could influence its reactivity . The thiadiazole ring and the benzamide group would also play significant roles in the compound’s structure and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The trifluoromethyl group, for example, is known to participate in various types of reactions, including nucleophilic and electrophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could alter the compound’s physical, chemical, and biological properties .

Scientific Research Applications

Chemical Synthesis and Modification

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in scientific research due to its structural similarity to various biologically active heterocycles. Research in chemical synthesis focuses on creating derivatives with potential therapeutic applications by modifying core structures like benzothiazoles, thiadiazoles, and benzimidazoles. These modifications aim to enhance biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The synthesis involves strategic introduction of functional groups to the core structure to investigate their impact on the compound's bioactivity and pharmacological profile (Vessally et al., 2018).

Supramolecular Chemistry and Nanotechnology

The compound's framework is explored for its utility in supramolecular chemistry and nanotechnology applications. Its structural features are conducive to self-assembly and molecular recognition, facilitating the construction of nanoscale architectures. These properties are leveraged in designing materials for electronic devices, sensors, and drug delivery systems. The focus is on how the compound's molecular features can be tuned to achieve desired functionalities in complex systems (Cantekin et al., 2012).

Biological Activities and Pharmacological Potential

Investigations into the biological activities of derivatives of this compound reveal a broad spectrum of pharmacological potentials. These studies aim to identify compounds with significant antimicrobial, anti-inflammatory, and anticancer activities. The research also delves into the mechanisms of action, exploring how the structural elements of the compound interact with biological targets to elicit therapeutic effects. The goal is to contribute to the development of new drugs with improved efficacy and safety profiles for various diseases (Rosales-Hernández et al., 2022).

Optoelectronic Applications

The compound and its derivatives are also being explored for their potential in optoelectronic applications. Research focuses on synthesizing materials that exhibit desirable photo- and electroluminescent properties for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The aim is to understand how the incorporation of the compound into electronic materials can influence their optical and electronic properties, leading to the development of more efficient and durable optoelectronic components (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would involve its interactions with biological targets .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interest in trifluoromethyl-containing compounds in fields like medicinal chemistry , this compound could be of interest for future studies.

Properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3OS2/c1-2-3-8-22-13-20-19-12(23-13)18-11(21)9-6-4-5-7-10(9)14(15,16)17/h4-7H,2-3,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTQTVZVVTURQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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